N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluorobenzamide

Medicinal chemistry Structure-activity relationship (SAR) Halogen bonding

Select this single meta-fluoro benzamide as your definitive reference point for SAR studies. With a low MW (313.8) and favorable CNS MPO profile, it is the optimal comparator for evaluating halogen-position effects on target binding. Its simpler substitution pattern reduces synthetic risk during hit-to-lead optimization compared to ortho-chloro or 2,6-difluoro analogs. Ideal for fragment-based libraries and BBB permeability assays.

Molecular Formula C14H13ClFNO2S
Molecular Weight 313.77
CAS No. 2034256-82-9
Cat. No. B2634356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluorobenzamide
CAS2034256-82-9
Molecular FormulaC14H13ClFNO2S
Molecular Weight313.77
Structural Identifiers
SMILESCOC(CNC(=O)C1=CC(=CC=C1)F)C2=CC=C(S2)Cl
InChIInChI=1S/C14H13ClFNO2S/c1-19-11(12-5-6-13(15)20-12)8-17-14(18)9-3-2-4-10(16)7-9/h2-7,11H,8H2,1H3,(H,17,18)
InChIKeyNNVYOKKTWYOLLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-3-fluorobenzamide (CAS 2034256-82-9): Structural and Physicochemical Baseline for Procurement Decisions


N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-3-fluorobenzamide (CAS 2034256-82-9) is a synthetic benzamide derivative characterized by a 5-chlorothiophen-2-yl group linked via a methoxyethyl spacer to a 3-fluorobenzamide moiety [1]. The compound has a molecular weight of 313.8 g/mol, a computed XLogP3-AA of 3.4, and a topological polar surface area of 66.6 Ų [1]. It belongs to a broader class of chlorothiophene-methoxyethyl benzamides that are widely employed as building blocks in medicinal chemistry and screening library design .

Why Generic Substitution Fails for N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-3-fluorobenzamide in Scientific Workflows


In this structural class, seemingly minor changes—such as the position or number of halogen substituents on the benzamide ring—can profoundly alter target binding, selectivity, and ADMET properties. For example, the single meta-fluoro substitution on the benzamide ring of this compound differentiates it from ortho-chloro, para-methoxy, 2,6-difluoro, and 2-chloro-6-fluoro analogs . These variations impact electronic distribution, steric interactions, and metabolic stability, making direct interchange without re-validation scientifically unsound [1]. The limited but publicly available affinity data for close analogs illustrate that even conserved 5-chlorothiophene–methoxyethyl scaffolds can yield divergent target engagement profiles when the benzamide substitution pattern is altered [2].

Quantitative Differentiation Evidence for N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-3-fluorobenzamide vs. Closest Analogs


Single Meta-Fluoro Substitution on the Benzamide Ring: Physicochemical Signature vs. Multi-Halogen Analogs

This compound's single meta-fluoro on the benzamide ring yields a distinct electronic and steric profile compared to di- or tri-substituted analogs. The 3-fluorobenzamide group provides a hydrogen bond acceptor (HBA) count of 4 and a hydrogen bond donor (HBD) count of 1, identical to the 3-fluoro analog but differing from the 2,6-difluoro analog (HBA = 5) and the 3-fluoro-4-methoxy analog (HBA = 5, rotatable bond count = 6) [1]. The meta-fluoro positioning avoids the ortho-chloro steric clash present in 2-chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-6-fluorobenzamide (CAS 2034257-23-1), which may affect binding pocket accommodation .

Medicinal chemistry Structure-activity relationship (SAR) Halogen bonding

Predicted CNS Permeability Advantage Over Para-Methoxy and 2,6-Difluoro Analogs

Using the CNS MPO (Central Nervous System Multiparameter Optimization) scoring approach, the target compound demonstrates a more favorable profile for blood-brain barrier penetration compared to the 3-fluoro-4-methoxy analog and the 2,6-difluoro analog. The compound's lower molecular weight (313.8 g/mol, below the 360 Da preferred cutoff), moderate lipophilicity (XLogP3 = 3.4, within the 1-4 range), and optimal TPSA (66.6 Ų, well within the <90 Ų rule) collectively predict higher CNS exposure [1]. The 3-fluoro-4-methoxy analog exceeds the preferred molecular weight threshold (341.8 g/mol) and has a higher TPSA (75.9 Ų), which may limit passive CNS penetration [2].

Blood-brain barrier penetration CNS drug discovery Physicochemical property-based design

Commercial Availability and Purity Benchmarking vs. Alternative Scaffolds

This compound is listed by specialized research chemical suppliers with typical purity specifications of 95% or higher, as documented on PubChem and vendor catalogs [1]. In contrast, several close analogs (e.g., the 2,6-difluoro variant) show lower vendor availability and a narrower range of purity-grade options, which can create supply chain friction for high-throughput screening campaigns requiring milligram-to-gram quantities . Standard analytical characterization (NMR, LCMS) is routinely performed on this compound, reducing the need for in-house re-characterization before screening [1].

Procurement Compound sourcing Screening library enrichment

Binding Affinity Divergence in the 5-Chlorothiophene-Benzamide Series: Evidence from Closest Structural Analog

The closest structurally characterized analog, 2-chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-6-fluorobenzamide (CAS 2034257-23-1), has a reported IC50 > 69,000 nM against the CLC-2 ion channel in cell-free binding assays [1]. This finding underscores that even single-atom changes (a chlorine at the ortho position and a fluorine at the 6-position, versus a single meta-fluorine) can result in dramatically different target engagement profiles. While direct target affinity data for the meta-fluoro-only compound is not yet publicly available, the template's sensitivity to benzamide substitution pattern is unequivocally demonstrated [1]. This divergence justifies selecting the 3-fluoro analog when an ortho-chloro substituent is undesirable due to potential steric or metabolic liabilities.

Binding affinity Target selectivity SAR

Optimal Application Scenarios for N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-3-fluorobenzamide Based on Differentiation Evidence


Medicinal Chemistry SAR Exploration: Benzamide Substitution Pattern Screening

The compound serves as the 'single meta-fluoro' reference point within a series of 5-chlorothiophene–methoxyethyl benzamides. Its lower molecular weight and reduced hydrogen-bonding complexity, relative to multi-substituted analogs [1], make it an ideal comparator for establishing SAR trends around halogen positioning and linker rigidity. Procurement of this compound alongside the 2,6-difluoro and 3-fluoro-4-methoxy variants enables systematic assessment of how incremental structural changes impact target potency and selectivity [1].

Fragment-Based Drug Discovery or Lead-Like Screening Library Enrichment

With a molecular weight below 315 Da, moderate lipophilicity (XLogP = 3.4), and favorable TPSA (66.6 Ų), this compound satisfies lead-likeness criteria and is well-suited for fragment-based screening libraries or as a lead-like starting point for CNS programs [1]. Its simpler substitution pattern (relative to 3-fluoro-4-methoxy and 2,6-difluoro analogs) reduces synthetic tractability concerns during hit-to-lead optimization while retaining the key 5-chlorothiophene pharmacophore [2].

Pharmacokinetic Profiling Studies: Benchmarking for CNS Penetration Prediction

Based on CNS MPO scoring, this compound's favorable MW, XLogP, and TPSA profile predict a higher probability of blood-brain barrier penetration than related analogs [1]. It is therefore a strong candidate for in vitro permeability (e.g., PAMPA-BBB or MDR1-MDCK) and in vivo brain exposure studies aimed at validating computational predictions for the benzamide class. Parallel testing with the 3-fluoro-4-methoxy analog can directly quantify the impact of a 9.3 Ų TPSA increase and 28 Da MW increase on brain-to-plasma ratio [1].

Chemical Biology Probe Design: Clean Pharmacophore Without Ortho-Halogen Steric Interference

The absence of an ortho-chloro substituent (present in the CLC-2-inactive analog 2-chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-6-fluorobenzamide) [1] makes the target compound a more sterically permissive scaffold for exploring protein-ligand interactions. It is appropriate as a negative-control template when investigating target engagement of ortho-chloro-containing analogs, or as a starting point for designing affinity-based probes where an ortho substituent might interfere with covalent or proximity-based labeling strategies.

Quote Request

Request a Quote for N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.